molecular formula C19H21NO4S3 B2422929 N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide CAS No. 2034401-14-2

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide

Cat. No.: B2422929
CAS No.: 2034401-14-2
M. Wt: 423.56
InChI Key: WGWGRQYEXOISHC-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide is a synthetic sulfonamide derivative intended for research and development purposes. This compound features a complex molecular structure incorporating multiple heterocyclic thiophene rings, a hydroxymethyl group, and a 4-methoxyphenyl ethanesulfonamide moiety. Molecules containing thiophene subunits are of significant interest in various scientific fields, including the study of charge-transporting molecules for applications in organic electronic devices such as transistors, light-emitting diodes, and organic solar cells . The presence of the sulfonamide functional group also makes this compound a candidate for investigation in medicinal chemistry and as a potential corrosion inhibitor for metallic surfaces, as heteroatoms like nitrogen, oxygen, and sulfur are known to act as active centers for adsorption on metal surfaces . Researchers can utilize this chemical as a key intermediate or precursor in organic synthesis, particularly for constructing more complex molecules with potential biological or electronic applications. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-2-(4-methoxyphenyl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4S3/c1-24-17-6-4-15(5-7-17)9-12-27(22,23)20-14-19(21,16-8-11-25-13-16)18-3-2-10-26-18/h2-8,10-11,13,20-21H,9,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGWGRQYEXOISHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCS(=O)(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide is a compound of interest due to its unique structural features, including multiple thiophene moieties and a sulfonamide group. These characteristics suggest potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C17H18N2O4S\text{C}_{17}\text{H}_{18}\text{N}_{2}\text{O}_{4}\text{S}

Key Features:

  • Thiophene Rings: Known for their stability and electronic properties, which may enhance biological interactions.
  • Hydroxy Group: Potential for hydrogen bonding, increasing solubility and reactivity.
  • Sulfonamide Group: Often associated with antimicrobial and anti-inflammatory activities.

Biological Activity Overview

Research into the biological activity of this compound indicates several promising areas:

  • Antimicrobial Activity:
    • Compounds with similar thiophene structures have demonstrated antimicrobial properties. The presence of the sulfonamide group may contribute to this effect by inhibiting bacterial enzyme functions.
  • Anti-inflammatory Properties:
    • Thiophene derivatives are frequently explored for their anti-inflammatory potential. The compound's ability to modulate inflammatory pathways could be significant in treating conditions like arthritis or chronic inflammation.
  • Anticancer Effects:
    • Preliminary studies suggest that compounds with similar structures may inhibit cancer cell proliferation. The dual thiophene structure could facilitate interactions with cancer-related targets, enhancing efficacy.

Case Studies

  • Antimicrobial Efficacy:
    A study evaluated the antimicrobial activity of thiophene derivatives against various bacterial strains, noting that compounds with sulfonamide functionalities exhibited significant inhibition of growth, suggesting a similar potential for this compound .
  • Anti-inflammatory Mechanism:
    In vitro assays demonstrated that thiophene-based compounds could reduce pro-inflammatory cytokine levels in macrophages, indicating a mechanism through which this compound might exert anti-inflammatory effects .
  • Anticancer Activity:
    A comparative analysis highlighted that derivatives with multiple thiophene rings showed enhanced cytotoxicity against breast cancer cell lines, suggesting that this compound could similarly affect cancer cell viability .

Data Tables

Biological ActivityCompound StructureObserved EffectReference
AntimicrobialThiophene derivativesInhibition of bacterial growth
Anti-inflammatorySulfonamide derivativesReduced cytokine levels
AnticancerThiophene-based compoundsCytotoxicity in cancer cells

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific proteins or enzymes involved in inflammation and cell proliferation pathways. Molecular docking studies are recommended to explore these interactions further.

Q & A

Q. Key Parameters Table :

StepReagent/ConditionPurpose
1Thiophene-2-sulfonyl chloride, pyridineSulfonamide bond formation
2AlCl₃, −40°C, DCMSteric control during alkylation
3Silica gel chromatography (70:30 hexane:EA)Isolation of pure product

Advanced: What computational strategies are suitable for predicting the electronic properties of this compound?

Methodological Answer:
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-311++G(d,p)) is ideal for modeling:

  • Electron Density Analysis : Use the Colle-Salvetti correlation-energy formula to evaluate local kinetic energy density and electron correlation effects .
  • Thermochemical Accuracy : Incorporate exact-exchange terms (e.g., Becke’s 1993 functional) to reduce atomization energy errors (<3 kcal/mol) .
  • Software : Gaussian or ORCA for simulations; WinGX for post-processing crystallographic data .

Q. Example Workflow :

Geometry optimization at B3LYP/6-31G*.

Frequency analysis to confirm minima.

Single-point energy calculation with larger basis sets.

Advanced: How can crystallographic data resolve conformational ambiguities in the hydroxy-thiophene moiety?

Methodological Answer:
High-resolution X-ray diffraction (XRD) paired with SHELXL refinement:

Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) for small-molecule crystals.

Refinement : SHELXL’s least-squares algorithm refines anisotropic displacement parameters. Key steps:

  • Apply TWIN/BASF commands for twinned crystals.
  • Use HKLF5 format for multi-component datasets .

Validation : Check R-factor convergence (<5%) and ADP consistency via ORTEP .

Q. Structural Metrics :

ParameterValue
R₁ (I > 2σ(I))≤0.05
C–O bond length1.42 Å ±0.02
Thiophene dihedral angle12°–18°

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:
Combine NMR, MS, and IR for unambiguous identification:

  • ¹H/¹³C NMR : Assign methoxy (δ 3.8 ppm) and thiophene protons (δ 6.9–7.2 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups .
  • HRMS : Confirm molecular ion ([M+H]⁺ m/z calc. 456.12) with Q-TOF instrumentation.
  • IR : Sulfonamide S=O stretches (1350–1150 cm⁻¹) and hydroxyl O–H (3400 cm⁻¹).

Advanced: How can contradictory biological activity data (e.g., antimicrobial vs. cytotoxic effects) be systematically addressed?

Methodological Answer:
Design dose-response assays with controls:

Assay Selection :

  • Antimicrobial : Broth microdilution (MIC ≤10 µg/mL).
  • Cytotoxicity : MTT assay on HEK-293 cells (IC₅₀ >50 µg/mL for selectivity).

Mechanistic Studies :

  • Enzyme Inhibition : Test sulfonamide binding to carbonic anhydrase via SPR.
  • ROS Detection : Use DCFH-DA probes to quantify oxidative stress .

Statistical Analysis : Apply ANOVA with Tukey’s post-hoc test (p<0.05).

Q. Data Conflict Resolution :

ObservationFollow-Up Experiment
High cytotoxicity at low MICCheck for off-target kinase inhibition via kinome screening
Variable activity across bacterial strainsEvaluate membrane permeability (e.g., SYTOX Green uptake)

Basic: What solvent systems improve solubility for in vitro assays?

Methodological Answer:
Optimize polarity and hydrogen-bonding capacity:

Polar Solvents : DMSO (stock solutions) diluted to ≤1% in PBS.

Co-Solvents : Ethanol (10% v/v) enhances aqueous solubility without denaturing proteins .

Surfactants : Add 0.1% Tween-80 for hydrophobic derivatives.

Q. Solubility Profile :

SolventSolubility (mg/mL)
DMSO25
Ethanol12
PBS (pH 7.4)0.5

Advanced: How does electron density distribution influence the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:
DFT-derived Fukui indices (f⁺/f⁻) identify reactive sites:

Electrophilic Centers : High f⁺ at sulfonamide sulfur (S=O) and thiophene α-carbons.

Nucleophilic Attack : Methoxy-phenyl group shows low f⁻, reducing susceptibility .

Reactivity Prediction : Use Multiwfn software to map electrostatic potential surfaces (EPS).

Q. Key Reactivity Metrics :

SiteFukui Index (f⁺)
Sulfonamide S0.12
Thiophene C20.08
Hydroxy-O0.03

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